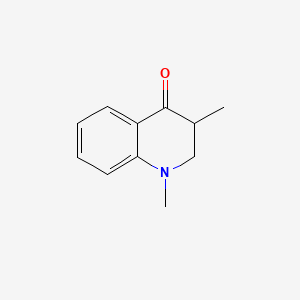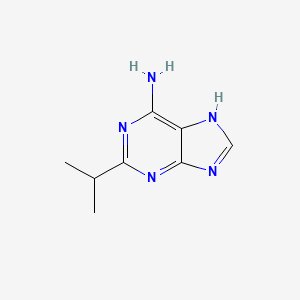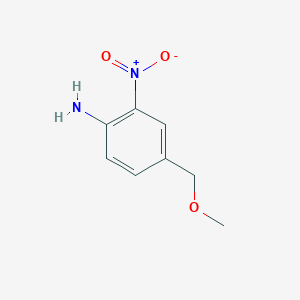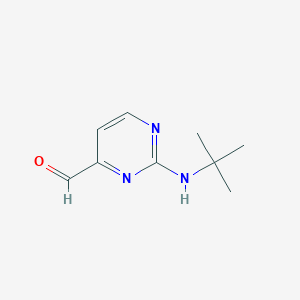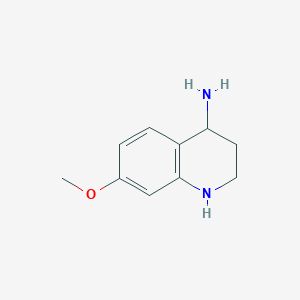
7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine: is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline ring system that is partially saturated and substituted with a methoxy group at the 7th position and an amine group at the 4th position. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-methoxy-1,2,3,4-tetrahydroquinoline.
Amination Reaction: The key step involves the introduction of the amine group at the 4th position. This can be achieved through a nucleophilic substitution reaction using appropriate amine sources under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form fully saturated tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry:
7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology:
The compound has shown potential in biological studies due to its structural similarity to naturally occurring alkaloids. It is investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine:
In medicinal chemistry, this compound is explored for its potential as a lead compound in the development of new drugs targeting neurological disorders and infectious diseases.
Industry:
The compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are also employed in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 7-Methoxy-1,2,3,4-tetrahydroquinoline
- 7-Methoxy-1,2,3,4-tetrahydroquinolin-4-one
Comparison:
7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of both a methoxy group and an amine group on the tetrahydroquinoline ring. This dual functionality allows for a wider range of chemical modifications and biological activities compared to its analogs. For instance, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline lacks the amine group, which may limit its reactivity and potential applications. Similarly, 7-Methoxy-1,2,3,4-tetrahydroquinolin-4-one has a carbonyl group instead of an amine, leading to different chemical properties and biological activities.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9,12H,4-5,11H2,1H3 |
InChI Key |
DSOKJOWTXYNXAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)

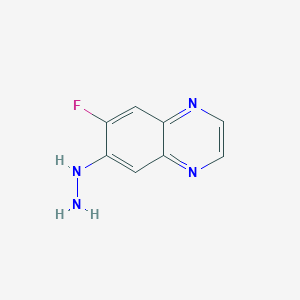
![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)
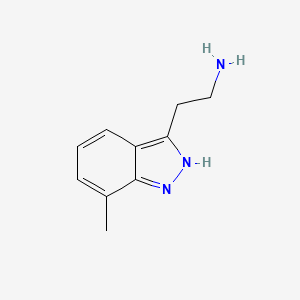

![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)

![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)
